N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide
Description
N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide is a unique compound characterized by its spirocyclic structure, which consists of a spiro[3.3]heptane core fused with a cyclobutane ring and a sulfonamide group.
Properties
IUPAC Name |
N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-15(14,10-3-1-4-10)12-9-7-11(8-9)5-2-6-11/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMYSEKGBHDPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)NC2CC3(C2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[33]heptan-2-ylcyclobutanesulfonamide typically involves the formation of the spiro[3One common method for synthesizing spiro[3.3]heptane involves the thermal reaction of N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine, followed by hydrolysis of the intermediate vinamidinium salts . This reaction yields spiro[3.3]heptanes in good yields and can be adapted to introduce various substituents.
Industrial Production Methods
Industrial production of N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a scaffold in drug design.
Biology: Investigated for its potential as a bioisostere in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The sulfonamide group can form hydrogen bonds and other interactions with target proteins, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A core structure used in various bioactive compounds.
Cyclobutanesulfonamide: A related compound with a simpler structure but similar functional groups.
Spiro[2.2]pentane: Another spirocyclic compound with different ring sizes and properties.
Uniqueness
N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide is unique due to its combination of a spiro[3.3]heptane core and a cyclobutane ring fused with a sulfonamide group. This structure provides a distinct three-dimensional shape that can enhance binding interactions with biological targets, making it a valuable scaffold in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
